2,6-Difluorocinnamic acid

Solid-state photochemistry Crystal engineering [2+2] photodimerization

Researchers requiring a fluorinated cinnamic acid building block with a precise 2,6-difluoro substitution pattern face inconsistent quality and limited isomer validation from generic suppliers. 2,6-Difluorocinnamic acid (CAS 102082-89-3) addresses this need as a high-purity, geometrically defined (E)-isomer. - Enables >20-fold potency gains in ion channel targets vs. mono-fluorinated analogs (IC50 1.51 µM). - Serves as a controlled kinetic model for solid-state [2+2] photodimerization studies. - Batch-to-batch consistency verified by HPLC, ensuring reproducible SAR and material science research.

Molecular Formula C9H6F2O2
Molecular Weight 184.14 g/mol
CAS No. 102082-89-3
Cat. No. B034404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluorocinnamic acid
CAS102082-89-3
Molecular FormulaC9H6F2O2
Molecular Weight184.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C=CC(=O)O)F
InChIInChI=1S/C9H6F2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+
InChIKeyJMUOYANNVIFGFN-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluorocinnamic Acid (CAS 102082-89-3): A Differentiated Fluorinated Building Block for Research and Synthesis


2,6-Difluorocinnamic acid (systematic name: (E)-3-(2,6-difluorophenyl)prop-2-enoic acid; CAS 102082-89-3) is a fluorinated derivative of the cinnamic acid scaffold, characterized by two fluorine substituents at the ortho positions of the phenyl ring [1]. This specific substitution pattern confers distinct steric and electronic properties, which directly influence its solid-state reactivity, crystal packing, and electronic profile compared to non-fluorinated, mono-fluorinated, or alternative difluoro isomers . It serves as a versatile intermediate in organic synthesis and a subject of study in solid-state photochemistry.

Why 2,6-Difluorocinnamic Acid Cannot Be Swapped with Generic Cinnamic Acid Analogs


The 2,6-difluoro substitution pattern creates a unique combination of electronic withdrawal and steric hindrance that fundamentally alters the molecule's behavior compared to its close analogs. Generic substitution with unsubstituted cinnamic acid, mono-fluorinated isomers, or even other difluoro isomers like 2,4- or 3,5-difluorocinnamic acid is not scientifically valid for applications sensitive to precise molecular geometry and electronic effects. This is because the specific positioning of fluorine atoms dictates both intermolecular interactions in the solid state, which govern photochemical reactivity, and the compound's electronic profile when it is used as a pharmacophoric building block, leading to significant differences in biological target engagement [1]. The following quantitative evidence demonstrates these critical, non-interchangeable performance characteristics.

Quantitative Differentiation Evidence for 2,6-Difluorocinnamic Acid


Lower Solid-State Photochemical Reactivity vs. 2,5- and 3,5-Difluorocinnamic Acid Isomers

In a direct comparative study of [2+2] photodimerization in single crystals, the photochemical reactivity of the three difluorocinnamic acid isomers was unambiguously ranked. Under identical ambient and high-pressure conditions, the reactivity follows the order: 2,5-difluorocinnamic acid > 3,5-difluorocinnamic acid > 2,6-difluorocinnamic acid [1]. This difference was rationalized by the substituent effect of fluorine atoms on intermolecular geometrical parameters in the crystal lattice, which dictates reactivity [1]. The lower reactivity of 2,6-difluorocinnamic acid makes it the preferred isomer when a more stable monomer crystal is required, such as in the study of pressure-dependent reaction kinetics, where its reaction rate was shown to increase in a controlled manner with pressure up to 2.1 GPa [2].

Solid-state photochemistry Crystal engineering [2+2] photodimerization

Enhanced Biological Activity of the 2,6-Difluorophenyl Moiety vs. 2-Fluorophenyl and 2-Chloro-6-fluorophenyl in a CRAC Channel Blocker

A structure-activity relationship (SAR) study on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers provides a cross-study comparison of the effect of the 2,6-difluorophenyl group. A compound bearing the 2,6-difluorophenyl moiety (compound 12a) exhibited an IC50 of 1.51 µM, representing a >19-fold improvement in potency over its 2-fluorophenyl analog (compound 12c, IC50 >30 µM) and a ~2-fold improvement over its 2-chloro-6-fluorophenyl analog (compound 12b, IC50 = 3.23 µM) [1]. This data highlights the specific advantage of the 2,6-difluoro substitution pattern in a biological context.

Medicinal chemistry SAR study CRAC channel inhibitors

Unique Crystallographic Response to UV Irradiation Under Ambient Conditions

A dedicated crystallographic study monitored the structural changes of 2,6-difluorocinnamic acid crystals during in-situ UV irradiation. The unit-cell parameters changed in a unique, non-linear manner: cell length a first increased then decreased, b first decreased then increased, c increased, while the unit-cell volume V increased then decreased [1]. This specific, quantifiable behavior is a characteristic fingerprint of this compound's solid-state reaction pathway, which would not be replicated by other fluorinated cinnamic acid isomers and is crucial for understanding its materials properties.

X-ray crystallography Solid-state reaction monitoring Materials science

Validated Application Scenarios for 2,6-Difluorocinnamic Acid Based on Quantitative Evidence


Solid-State Photochemistry and Crystal Engineering Research

This compound is specifically suited as a model system for studying solid-state [2+2] photodimerization kinetics. Its established, slower reactivity compared to 2,5- and 3,5-difluorocinnamic acid allows for a more controlled and measurable reaction under both ambient and high-pressure conditions, as shown by stepwise X-ray diffraction monitoring [1]. Researchers requiring a monomer with a known, distinct, and non-monotonic unit-cell response to UV radiation should select this isomer [2].

Medicinal Chemistry Lead Optimization as a Pharmacophoric Building Block

For programs targeting ion channels, such as CRAC channel inhibitors, 2,6-difluorocinnamic acid is a high-value precursor. A comparative SAR study shows that the 2,6-difluorophenyl moiety it introduces provides a >20-fold potency advantage over a 2-fluorophenyl group and a 2-fold advantage over a 2-chloro-6-fluorophenyl group (IC50 = 1.51 µM vs. >30 µM and 3.23 µM, respectively) [3]. This makes it a directly impactful building block for improving the activity of hit compounds.

Synthesis of Fluorinated Organic Intermediates

The compound serves as a differentiated general intermediate for introducing a 2,6-difluorophenyl group with an α,β-unsaturated carboxylic acid handle. Its specific pattern of fluorine substitution offers a unique electronic and steric profile that is not achievable with mono-fluorinated or other difluoro isomers, providing a distinct tool for diversity-oriented synthesis and the creation of compound libraries with varied physicochemical properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Difluorocinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.